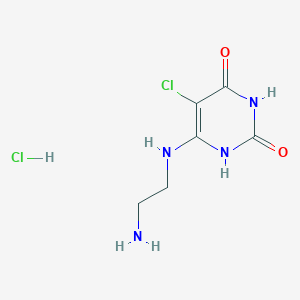

6-((2-Aminoethyl)amino)-5-chloropyrimidine-2,4(1H,3H)-dione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

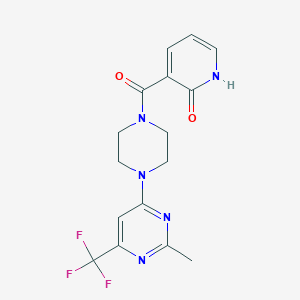

6-((2-Aminoethyl)amino)-5-chloropyrimidine-2,4(1H,3H)-dione hydrochloride, also known as ACEA, is a synthetic compound that acts as a selective agonist of the cannabinoid type 1 (CB1) receptor. It has been extensively studied for its potential therapeutic applications in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Tautomerism and Molecular Interactions in Nucleic Acids

The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, reveals significant insights into the effects of molecular interactions on tautomeric equilibria. These interactions significantly influence the stability of tautomers, which can alter nucleic acid base pairing and potentially lead to spontaneous mutations. This understanding is crucial for interpreting the role of such compounds in biological systems and their implications in genetic information processing and mutation rates (Person et al., 1989).

Hybrid Catalysts in Medicinal Chemistry

Research on pyranopyrimidine scaffolds, closely related to the target compound, underscores their broad applicability in medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts and nanocatalysts, have been explored for synthesizing pyranopyrimidine derivatives, offering a pathway to develop lead molecules with potential therapeutic applications. This highlights the compound's relevance in facilitating the synthesis of medically significant molecules (Parmar, Vala, & Patel, 2023).

Hydantoin Derivatives in Drug Discovery

Hydantoin and its derivatives, structurally related to the chemical , play a significant role in drug discovery, exhibiting a wide range of biological and pharmacological activities. These activities include therapeutic and agrochemical applications, showcasing the potential of such compounds in developing new treatments and understanding biological mechanisms (Shaikh et al., 2023).

Anti-inflammatory Activities of Pyrimidines

The synthesis and study of pyrimidine derivatives have revealed potent anti-inflammatory effects, attributed to their interaction with vital inflammatory mediators. This research area provides a foundation for developing new anti-inflammatory agents, underscoring the potential of pyrimidine compounds, including the compound , in therapeutic applications (Rashid et al., 2021).

Pharmacological Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide range of pharmacological activities, making them promising scaffolds for developing new biologically active compounds. This highlights the importance of such compounds in medicinal chemistry, where their diverse activities can lead to the development of drugs with varied therapeutic potentials (Chiriapkin, 2022).

Eigenschaften

IUPAC Name |

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O2.ClH/c7-3-4(9-2-1-8)10-6(13)11-5(3)12;/h1-2,8H2,(H3,9,10,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMYSAWNUFDLEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=C(C(=O)NC(=O)N1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2577906.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2577907.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2577914.png)

![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)

![furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2577923.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577928.png)